molecular formula C13H14O2 B7871970 (2,4-Dimethylphenyl)(furan-3-yl)methanol

(2,4-Dimethylphenyl)(furan-3-yl)methanol

Cat. No.: B7871970
M. Wt: 202.25 g/mol
InChI Key: XPFKMGZVSPSGMH-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(furan-3-yl)methanol is an organic compound with the molecular formula C₁₃H₁₄O₂ It consists of a furan ring attached to a methanol group, which is further connected to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(furan-3-yl)methanol typically involves the following steps:

    Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Grignard Reaction: The furan-3-ylmethanol can be prepared by reacting furan-3-carbaldehyde with a Grignard reagent derived from 2,4-dimethylphenyl bromide.

    Reduction: The final step involves the reduction of the intermediate product to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of (2,4-dimethylphenyl)(furan-3-yl)methanone.

    Reduction: Formation of (2,4-dimethylphenyl)(furan-3-yl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
  • Used in the development of new drug candidates.

Industry:

  • Employed in the manufacture of specialty chemicals and materials.
  • Potential applications in the development of novel polymers and resins.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(furan-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    (2,4-Dimethylphenyl)(furan-2-yl)methanol: Similar structure but with the furan ring attached at the 2-position.

    (2,4-Dimethylphenyl)(thiophen-3-yl)methanol: Contains a thiophene ring instead of a furan ring.

    (2,4-Dimethylphenyl)(pyridin-3-yl)methanol: Contains a pyridine ring instead of a furan ring.

Uniqueness: (2,4-Dimethylphenyl)(furan-3-yl)methanol is unique due to the specific positioning of the furan ring and the presence of the 2,4-dimethylphenyl group

Properties

IUPAC Name

(2,4-dimethylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKMGZVSPSGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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